molecular formula C10H22O5S2 B167741 D-Glucose diethyl dithioacetal CAS No. 1941-52-2

D-Glucose diethyl dithioacetal

Cat. No. B167741
CAS RN: 1941-52-2
M. Wt: 286.4 g/mol
InChI Key: BTOYCPDACQXQRS-LURQLKTLSA-N
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Description

D-Glucose diethyl dithioacetal, also known as D-Glucose diethyl mercaptal, is a chemical compound with the molecular formula C10H22O5S2 and a molecular weight of 286.4 . It is used in various chemical reactions and has been the subject of several studies .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H22O5S2 . This indicates that the compound contains 10 carbon atoms, 22 hydrogen atoms, 5 oxygen atoms, and 2 sulfur atoms.


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a molecular weight of 286.41 . The compound is hygroscopic, meaning it absorbs moisture from the air .

Scientific Research Applications

  • Conversion into Other Compounds : D-Glucose diethyl dithioacetal can be converted into various other compounds. For instance, it can be transformed into 2-S-ethyl-2-thio-D-glucose through a treatment with nitrous acid in aqueous hydrochloric acid, as studied by Ashmawy et al. (1968). This process and the resulting compounds have significant implications for the study and synthesis of sugar derivatives.

  • Chemical-Ionization Mass-Spectrometry : this compound has been analyzed by chemical-ionization mass-spectrometry, revealing insights into the simplicity of these spectra and the molecular-weight data derived from them. This analysis, conducted by Horton, Wander, & Foltz (1974), is crucial for understanding the substituent groups in the sugar molecule.

  • Intramolecular Cyclization : Intramolecular cyclization of this compound and its derivatives has been investigated, highlighting the formation of various anhydro derivatives. This study by Blumberg, Fuccello, & Es (1979) contributes to the understanding of the structural transformations in sugar derivatives.

  • Stereochemistry and Epimerization Studies : Research on the stereochemistry of derivatives of this compound, such as the study of the acid-catalysed replacement of the C-2 hydroxy-group in these compounds, reveals interesting aspects of configuration inversion and epimerization. This aspect was explored by Berrang & Horton (1970).

  • Glycosyl Donor Applications : The compound has been used in glycosyl donor applications for furanoside synthesis, demonstrating its utility in the synthesis of complex sugar derivatives. This was reported by Mcauliffe & Hindsgaul (1997).

  • Synthesis of 2,5-Anhydro-D-mannose Derivatives : The synthesis of 2,5-anhydro-D-mannose derivatives from this compound has been achieved, providing a pathway for the creation of novel sugar derivatives. This synthesis was explored by Sastre et al. (1988).

Safety and Hazards

The safety data sheet for D-Glucose diethyl dithioacetal suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

(2R,3R,4S,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O5S2/c1-3-16-10(17-4-2)9(15)8(14)7(13)6(12)5-11/h6-15H,3-5H2,1-2H3/t6-,7-,8+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOYCPDACQXQRS-LURQLKTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C(C(C(C(CO)O)O)O)O)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101304066
Record name D-Glucose, diethyl dithioacetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1941-52-2
Record name D-Glucose, diethyl dithioacetal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1941-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Glucose, diethyl dithioacetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-glucose-diethyldithioacetal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.117
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is D-Glucose diethyl dithioacetal and how is it synthesized?

A1: this compound, also known as D-glucose diethyl mercaptal, is a non-cyclic derivative of D-glucose where the carbonyl group at C1 is converted to a dithioacetal group. This transformation involves reacting D-glucose with ethanethiol in the presence of an acid catalyst. [, ]

Q2: Why is this compound useful in carbohydrate chemistry?

A2: This compound serves as a valuable intermediate in various synthetic transformations. For example, it can be used to protect the anomeric center of D-glucose, allowing modifications at other positions of the sugar molecule. [, ]

Q3: Can you provide an example of this compound's application in synthesizing modified sugars?

A3: One study successfully utilized this compound to synthesize 3-acetamido-3-deoxy-D-glycero-D-gulo-heptose and 3-acetamido-3-deoxy-D-glycero-D-ido-heptose. Researchers first protected the C2 amino group of 2-acetamido-2-deoxy-D-glucose diethyl dithioacetal with isopropylidene groups. After demercaptalation, the resulting aldehyde readily underwent base-catalyzed addition with nitromethane, leading to the desired modified heptoses after further transformations. []

Q4: Are there any stereochemical aspects associated with reactions involving this compound?

A4: Interestingly, the acid-catalyzed replacement of the C-2 hydroxy group in 3,4,5,6-tetra-O-benzoyl-D-glucose diethyl dithioacetal with an ethylthio group proceeds with inversion of configuration. This reaction likely involves an episulfonium ion intermediate, leading to the formation of the diethyl dithioacetal of 2-S-ethyl-2-thio-D-mannose. []

Q5: What is known about the reactivity of this compound in methylation reactions?

A5: While D-glucose diethyl mercaptal undergoes methylation with methyl iodide, the corresponding mercaptals of D-mannose, D-galactose, and L-arabinose show lower reactivity under the same conditions. This difference highlights the influence of stereochemistry on the reactivity of sugar mercaptals. []

Q6: Are there any studies on the kinetics of reactions involving this compound?

A6: Yes, researchers have investigated the rate constants for the perchloric acid-catalyzed substitution of one ethylthio group in 2,3,4,5,6-penta-O-acetyl-D-glucose diethyl dithioacetal. This research provides insights into the mechanism and factors influencing the reactivity of this compound. []

Q7: Has this compound been used in the synthesis of any other interesting compounds?

A7: Researchers utilized this compound as a starting material for the synthesis of 2,5-anhydro-D-mannose derivatives. They achieved this by oxidizing the dithioacetal with 3-chloroperbenzoic acid, followed by reactions with sodium methoxide and acetylation. []

Q8: Are there any structural characterization data available for this compound or its derivatives?

A8: Yes, single-crystal X-ray analysis data is available for the compound 2-acetamido-2-deoxy-3,6:4,5-di-O-isopropylidene-D-glucose diethyl dithioacetal, providing detailed structural information about this derivative. []

Q9: What is the historical significance of this compound in carbohydrate chemistry?

A9: Early research on this compound, including the synthesis of Pentacarbanilino-D-Glucose Diethyl Mercaptal, established its fundamental role as a versatile building block in carbohydrate chemistry, paving the way for its use in synthesizing complex sugar derivatives. []

Q10: Has this compound been explored in any interdisciplinary applications?

A10: Researchers have employed this compound in a study involving intramolecular Horner-Emmons olefination. This approach enabled them to synthesize pseudosugars from D-glucose, showcasing the compound's utility in accessing structurally diverse molecules with potential applications in various fields. []

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